molecular formula C7H11ClN2O B8296589 1-But-3-ynyl-3-(2-chloro-ethyl)-urea

1-But-3-ynyl-3-(2-chloro-ethyl)-urea

Cat. No.: B8296589
M. Wt: 174.63 g/mol
InChI Key: OKTQBGXJNYZTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-3-ynyl-3-(2-chloro-ethyl)-urea is a synthetic urea derivative characterized by a butynyl (alkyne-containing) substituent and a 2-chloroethyl group.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-but-3-ynyl-3-(2-chloroethyl)urea

InChI

InChI=1S/C7H11ClN2O/c1-2-3-5-9-7(11)10-6-4-8/h1H,3-6H2,(H2,9,10,11)

InChI Key

OKTQBGXJNYZTAD-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Chloroethyl Substituents

Phenyl-3-(2-chloro-ethyl)ureas (CEUs)

CEUs, such as phenyl-3-(2-chloro-ethyl)urea derivatives, are colchicine-binding site (C-BS) antagonists. The N-(2-chloroethyl)urea moiety mimics the trimethoxyphenyl group of colchicine, enabling tubulin binding and disruption . Key differences:

  • Substituent Effects : The target compound’s butynyl group replaces CEUs’ aromatic phenyl ring. The alkyne’s linear structure may enhance lipophilicity and membrane permeability compared to planar aromatic systems.
  • Mechanistic Implications : CEUs alkylate tubulin via the chloroethyl group, while the butynyl substituent in the target compound could introduce steric or electronic modulations in binding kinetics.
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
  • Molecular Formula : C₉H₁₀BrClN₂O (MW 277.546) .
  • The target compound’s butynyl group lacks such electronic effects but may improve metabolic stability.
Bis(2-chloro-ethyl)amino Derivatives (e.g., Compound Ig)
  • Structure: Features a bis(2-chloro-ethyl)amino group, enhancing alkylation capacity.
  • Activity : IC₅₀ values of 0.30–2.50 μg/mL against tumor cell lines, comparable to cisplatin .

Functional Analogues: Alkylating Agents and Cytotoxic Compounds

Sulfur Mustard (SM)
  • Mechanism : SM’s bis(2-chloroethyl) groups cause DNA crosslinks, leading to blistering and bone marrow suppression .
  • Comparison : The target compound’s single chloroethyl group limits crosslinking, likely reducing vesicant effects while preserving selective alkylation.
4-Amino-1-(2-chloroethyl)-naphthalen-2-yl-TMI (Compound 22a)
  • Activity : Highly cytotoxic (100-fold more active than poor leaving group analogs) against leukemia L1210 cells .
  • Leaving Group Influence : The urea group in the target compound may act as a leaving group, modulating alkylation efficiency compared to 22a’s naphthalene system.

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs)
  • Compounds with para-CN substituents (e.g., CEUs) show enhanced cytostatic activity compared to electron-donating groups (-SCH₃) .
  • Butynyl Group : The sp-hybridized alkyne in the target compound has moderate electron-withdrawing effects, which may similarly stabilize transition states during alkylation.
Leaving Group Capacity
  • Urea derivatives with good leaving groups (e.g., nitro, chloro) exhibit higher cytotoxicity . The target compound’s urea nitrogen could facilitate cleavage, releasing the chloroethyl moiety for alkylation.

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) IC₅₀ (μg/mL) Mechanism of Action
1-But-3-ynyl-3-(2-chloro-ethyl)-urea Butynyl, Chloroethyl ~250–300* N/A Tubulin alkylation (hypothesized)
Phenyl-3-(2-chloro-ethyl)urea (CEU) Phenyl, Chloroethyl ~250–300* 0.3–2.5** Colchicine-binding site antagonism
Compound Ig (Bis-chloroethyl) Bis(2-chloroethyl)amino 358.26 0.30–2.50 DNA crosslinking
1-(4-Bromophenyl)-3-(2-CEU) 4-Bromophenyl, Chloroethyl 277.546 N/A Unknown

Estimated based on structural analogs.
*
Values from CEU analogs with similar substituents .

Research Findings and Implications

Alkylation vs. Crosslinking: The single chloroethyl group in the target compound may favor monoadduct formation over crosslinks, reducing genotoxicity compared to SM or bis-chloroethyl agents .

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